molecular formula C5H13N3O B8643635 N-(2-hydroxy-2-methylpropyl)guanidine

N-(2-hydroxy-2-methylpropyl)guanidine

Cat. No.: B8643635
M. Wt: 131.18 g/mol
InChI Key: DVMMEAUWUGXHMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-hydroxy-2-methylpropyl)guanidine is an organic compound that belongs to the class of guanidines. Guanidines are known for their strong basicity and ability to form stable complexes with various molecules. This compound is characterized by the presence of a hydroxy group and a methyl group attached to the second carbon of the propyl chain, which is further connected to a guanidine moiety. The molecular formula of this compound is C5H13N3O.

Preparation Methods

The synthesis of N-(2-hydroxy-2-methylpropyl)guanidine can be achieved through several methods:

Chemical Reactions Analysis

N-(2-hydroxy-2-methylpropyl)guanidine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields urea derivatives, while reduction results in amines.

Mechanism of Action

Comparison with Similar Compounds

N-(2-hydroxy-2-methylpropyl)guanidine can be compared with other guanidine derivatives:

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.

Properties

IUPAC Name

2-(2-hydroxy-2-methylpropyl)guanidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13N3O/c1-5(2,9)3-8-4(6)7/h9H,3H2,1-2H3,(H4,6,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVMMEAUWUGXHMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CN=C(N)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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